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molecular formula C16H18N2O5S B8494865 [1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-2'-nitro- CAS No. 871113-68-7

[1,1'-Biphenyl]-4-sulfonamide, N-(4-hydroxybutyl)-2'-nitro-

Cat. No. B8494865
M. Wt: 350.4 g/mol
InChI Key: QNZPKSGCPOUABH-UHFFFAOYSA-N
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Patent
US07964643B2

Procedure details

2′-Nitrobiphenyl-4-sulfonic acid-(4-hydroxybutyl)-amide (0.5 g) was dissolved in methanol (50 mL). 10% Pd/C (0.5 g) was added and the mixture stirred under hydrogen for 4 hours. The mixture was filtered through celite and evaporated to a brown oil. Column chromatography gave a clear oil, crystallised from ether/petrol to give a white powder. δC (DMSO, 62.9 MHz): 25.9, 29.6, 42.6, 60.3, 115.6, 116.8, 124.1, 126.8, 128.8, 129.3, 129.9, 138.6, 143.8 and 145.2.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[N+:22]([O-])=O)=[CH:12][CH:11]=1)(=[O:9])=[O:8]>CO.[Pd]>[OH:1][CH2:2][CH2:3][CH2:4][CH2:5][NH:6][S:7]([C:10]1[CH:15]=[CH:14][C:13]([C:16]2[CH:21]=[CH:20][CH:19]=[CH:18][C:17]=2[NH2:22])=[CH:12][CH:11]=1)(=[O:9])=[O:8]

Inputs

Step One
Name
Quantity
0.5 g
Type
reactant
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)[N+](=O)[O-]
Name
Quantity
50 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0.5 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred under hydrogen for 4 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CUSTOM
Type
CUSTOM
Details
evaporated to a brown oil
CUSTOM
Type
CUSTOM
Details
Column chromatography gave a clear oil
CUSTOM
Type
CUSTOM
Details
crystallised from ether/petrol
CUSTOM
Type
CUSTOM
Details
to give a white powder

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
Smiles
OCCCCNS(=O)(=O)C1=CC=C(C=C1)C1=C(C=CC=C1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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